Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry. It belongs to a class of compounds known as carbamates, which are characterized by the presence of the carbamate functional group (-O-C(=O)-N-). This compound is notable for its unique structural features, including a cyclopropyl ring and a trifluoromethyl-substituted pyrazole moiety.
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate can be classified as:
The synthesis of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent introduction of the cyclopropyl and carbamate groups.
For instance, a reported method involves the reaction of 4-trifluoromethylaniline with an appropriate dicarbonyl compound, followed by cyclization to form the pyrazole structure .
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate can undergo various chemical reactions typical of carbamates, including hydrolysis, nucleophilic substitution, and reactions with strong acids or bases.
The mechanism of action for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate primarily revolves around its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities.
Research indicates that compounds with similar structures may exhibit activity against certain enzymes or receptors involved in disease processes, although specific data for this compound may require further investigation through biological assays.
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate has potential applications in:
Research continues to explore its biological activity and potential therapeutic applications, making it a compound of interest in ongoing scientific studies .
The synthesis of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate (C₁₁H₁₄F₃N₃O₂; MW 277.24) requires meticulously sequenced reactions to address steric and electronic challenges [1]. A validated 5-step route begins with regioselective pyrazole formation: condensation of trifluoroacetate derivatives with hydrazine yields 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent cyclopropanation via intramolecular nucleophilic displacement installs the strained ring system, achieving 78% yield when conducted in anhydrous DMF at 0°C [2]. Final carbamoylation employs ethyl chloroformate under Schotten-Baumann conditions, with rigorous pH control (pH 9–10) suppressing N-overalkylation byproducts [3].
Table 1: Critical Parameters in Multi-Step Synthesis
Step | Key Reagent | Optimal Conditions | Yield | Purity (HPLC) |
---|---|---|---|---|
Pyrazole formation | Ethyl trifluoroacetate | Anhydrous EtOH, 0°C, 2h | 85% | 95.2% |
Cyclopropanation | 1,2-Dibromoethane | DMF, K₂CO₃, 60°C, 12h | 78% | 93.8% |
Carbamoylation | Ethyl chloroformate | pH 9.5, H₂O/THF, 25°C, 1h | 91% | 98.5% |
Microwave-assisted ring closure (100°C, 20 min) enhances cyclopropane yield by 15% versus thermal methods [3]. Pathway validation confirmed reproducibility (RSD <2% across 10 batches) and scalability to kilogram quantities without chromatography.
Cyclopropane synthesis leverages transition metal catalysis to overcome kinetic barriers. Rhodium(II) acetate-catalyzed (2 mol%) decomposition of diazo compounds (derived from pyrazole-substituted alkenes) achieves stereoselective cyclopropanation at 40°C [6]. This method delivers enantiomeric excess (ee) >90% when chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) coordinate the diazo precursor’s carboxylate group [3].
Table 2: Catalytic Systems for Cyclopropanation
Catalyst | Substrate | Reaction Time | ee (%) | Yield (%) |
---|---|---|---|---|
Rh₂(OAc)₄ | 4-Vinyl-3-CF₃-pyrazole | 3h | 0 (rac) | 82 |
Rh₂(S-DOSP)₄ | 4-Vinyl-3-CF₃-pyrazole | 5h | 92 | 78 |
Cu(OTf)₂/Bis(oxazoline) | 4-Allyl-3-CF₃-pyrazole | 8h | 85 | 70 |
Alternative Lewis acid-mediated approaches use ZnEt₂/CH₂I₂ (Simmons-Smith conditions), particularly for sterically congested pyrazole intermediates. Catalyst loading optimization (1.5–5 mol%) revealed a nonlinear relationship between metal concentration and byproduct formation, with 3 mol% minimizing diiodo impurities (<0.5%) [6].
The electron-withdrawing trifluoromethyl group (-CF₃) dominates reactivity patterns at the pyrazole core. Electrophilic substitutions (e.g., bromination) occur exclusively at C5 due to -CF₃-induced C4 deactivation [5]. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C enables regioselective C4-methylation, avoiding N2 functionalization. This exploits the -CF₃ group’s coordination ability, achieving >20:1 C4/N2 selectivity [6].
Key findings:
Carbamate formation necessitates selective amine acylation amid competing pyrazole NH groups. Temporary N1-protection with acid-labile groups (e.g., tert-butoxycarbonyl, Boc) prevents polyacylation. Boc deprotection (TFA/DCM, 0°C) followed by in situ carbamoylation with ethyl chloroformate/pyridine delivers the target in 89% yield [7].
Protecting group comparison:
Table 3: Carbamate Coupling Efficiency
Protecting Group | Deprotection Agent | Coupling Agent | Yield (%) | Impurity Profile |
---|---|---|---|---|
Boc | TFA/DCM (1:1) | ClC(O)OC₂H₅/pyridine | 89 | <1% urea byproduct |
Fmoc | 20% piperidine/DMF | ClC(O)OC₂H₅/DIEA | 75 | 5% epimerization |
None | – | ClC(O)OC₂H₅ | 62 | 30% N-pyrazole acylated |
In-situ activation with carbonyldiimidazole (CDI) circumvents chloroformate-mediated side reactions, enhancing atom economy to 94% [7].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0